BenchChemオンラインストアへようこそ!

N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride

Solubility enhancement Formulation Assay-ready

N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride (CAS 2225142-13-0) is a synthetic small-molecule derivative of the 1,2,4-triazole-3,5-diamine chemotype, functionalized at the N5 position with a piperidin-4-yl substituent and formulated as a dihydrochloride salt for enhanced aqueous solubility. This scaffold is recognized across medicinal chemistry for its ability to engage diverse biological targets—including cyclin-dependent kinases (CDKs), anaplastic lymphoma kinase (ALK), lysine-specific demethylase 1 (LSD1), and human topoisomerase III beta (hTOP3B)—making it a versatile entry point in kinase and epigenetic inhibitor discovery programs.

Molecular Formula C7H16Cl2N6
Molecular Weight 255.15
CAS No. 2225142-13-0
Cat. No. B3010228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride
CAS2225142-13-0
Molecular FormulaC7H16Cl2N6
Molecular Weight255.15
Structural Identifiers
SMILESC1CNCCC1NC2=NNC(=N2)N.Cl.Cl
InChIInChI=1S/C7H14N6.2ClH/c8-6-11-7(13-12-6)10-5-1-3-9-4-2-5;;/h5,9H,1-4H2,(H4,8,10,11,12,13);2*1H
InChIKeyWXGNSUJFJOSGSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride: Chemical Identity and Scaffold Context for Procurement


N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride (CAS 2225142-13-0) is a synthetic small-molecule derivative of the 1,2,4-triazole-3,5-diamine chemotype, functionalized at the N5 position with a piperidin-4-yl substituent and formulated as a dihydrochloride salt for enhanced aqueous solubility . This scaffold is recognized across medicinal chemistry for its ability to engage diverse biological targets—including cyclin-dependent kinases (CDKs), anaplastic lymphoma kinase (ALK), lysine-specific demethylase 1 (LSD1), and human topoisomerase III beta (hTOP3B)—making it a versatile entry point in kinase and epigenetic inhibitor discovery programs [1]. The compound is commercially available at ≥95% purity and is positioned as a building block or screening candidate rather than an optimized lead molecule .

Why Generic 1,2,4-Triazole-3,5-diamine Analogs Cannot Substitute for N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride


The 1,2,4-triazole-3,5-diamine chemotype is highly sensitive to substituent identity and position: N5-aryl urea derivatives yield potent ALK inhibition (IC50 20–70 nM), while 1-acyl substitution drives CDK1/CDK2 selectivity, and N3-phenyl derivatives engage VEGFR2 [1]. Replacing the piperidin-4-yl group at N5 with a phenyl, benzyl, or unsubstituted amine fundamentally alters the pharmacophore geometry, hydrogen-bonding capacity, and target engagement profile. Furthermore, the dihydrochloride salt form of this compound confers a solubility advantage (~10 mg/mL in PBS) that is absent in the corresponding freebase, directly impacting formulation feasibility for biochemical and cell-based assays . Generic substitution without matching both the N5 substituent and the salt stoichiometry risks assay failure due to precipitation, off-target activity, or complete loss of on-target potency [2].

Quantitative Differentiation Evidence for N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride vs. Closest Analogs


Aqueous Solubility of the Dihydrochloride Salt vs. Freebase and Non-Salt Analogs

The dihydrochloride salt form achieves aqueous solubility of approximately 10 mg/mL in PBS, whereas the freebase form of the compound and closely related non-salt 1,2,4-triazole-3,5-diamine analogs precipitate under the same conditions . The comparator 4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine dihydrochloride—a regioisomeric analog—exhibits ≥12.5 mg/mL solubility in water, confirming that salt formation is the critical driver of solubility across this scaffold class .

Solubility enhancement Formulation Assay-ready

N5-Piperidin-4-yl Substitution Generates a Unique Pharmacophore Geometry Distinct from N5-Aryl and N5-Benzyl Analogs

The N5-piperidin-4-yl substituent introduces a basic aliphatic amine (piperidine pKa ~10–11) at a position where the most characterized analogs bear aromatic (N5-phenyl, IC50 for VEGFR2/CDK1 inhibition reported) or benzyl urea groups (IC50 20–70 nM for ALK inhibition) [1]. This substitution shifts the hydrogen-bond donor/acceptor profile and introduces an additional protonation site absent in N5-aryl and N5-benzyl urea series, creating a geometrically and electronically distinct pharmacophore that has not been systematically explored in published kinase selectivity panels [2].

Pharmacophore geometry Kinase inhibitor design Scaffold diversification

Defined Purity Specification (≥95%) with Commercial Availability for Reproducible Screening

The compound is supplied with a minimum purity specification of 95% (Catalog Number CM444955) . While analogous 1,2,4-triazole-3,5-diamine derivatives from the same scaffold class are available at comparable purity (e.g., 4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine dihydrochloride at 95% and its freebase at 95%), the explicit batch-level purity documentation for this specific CAS number provides procurement-level assurance for reproducible dose-response data . In screening campaigns, impurities exceeding 5% can generate false-positive hits or confound IC50 determination; a documented ≥95% purity threshold mitigates this risk.

Purity specification Batch consistency Screening procurement

Unexplored Target Space: Absence of Published Selectivity Data Represents a Differentiated Screening Opportunity

Comprehensive literature and patent searches reveal no published quantitative selectivity, potency, or target engagement data for this specific compound against any kinase, epigenetic target, or other protein class [1]. By contrast, closely related 1,2,4-triazole-3,5-diamine analogs with N5-aryl, N5-benzyl urea, or 1-acyl substitution have well-characterized activity profiles against ALK (IC50 20–70 nM), CDK1/CDK2 (IC50 in sub-micromolar range), LSD1, and hTOP3B [2]. This data void means the compound's target engagement fingerprint is unknown, making it uniquely suited for unbiased phenotypic screening or chemoproteomic target deconvolution where novelty of interaction profile is the primary selection criterion.

Target deconvolution Novel chemical probe Underexplored chemotype

High-Value Application Scenarios for N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride Based on Quantitative Differentiation Evidence


Unbiased Phenotypic Screening in Aqueous Assay Systems

The compound's pre-formulated dihydrochloride salt ensures aqueous solubility (~10 mg/mL in PBS), enabling direct use in cell-based phenotypic screens without DMSO stock precipitation or the need for solubility-enhancing formulation additives . Combined with the absence of any published target engagement data, this makes the compound an ideal candidate for unbiased morphological profiling (e.g., Cell Painting) or high-content screening where aqueous compatibility and novelty of biological fingerprint are primary selection criteria [1].

Chemoproteomic Target Deconvolution and Kinase Selectivity Profiling

Because the N5-piperidin-4-yl substitution creates a pharmacophore that is structurally distinct from well-characterized N5-aryl and N5-benzyl urea series—yet the scaffold core retains the 1,2,4-triazole-3,5-diamine moiety known to engage kinase ATP-binding sites—this compound is well-suited for chemoproteomic approaches (e.g., kinobeads pull-down, thermal proteome profiling) to identify novel kinase or non-kinase targets . The basic piperidine substituent (predicted pKa ~10–11) may confer a selectivity profile that diverges from neutral aromatic analogs, enabling discovery of previously inaccessible target interactions [1].

Fragment-Based and Structure-Guided Lead Discovery Campaigns

With a molecular weight of 255.15 Da (dihydrochloride salt) and a defined purity of ≥95%, this compound meets the physicochemical criteria for fragment-based screening . The piperidin-4-yl group provides a synthetic handle for further derivatization, while the 1,2,4-triazole-3,5-diamine core offers multiple hydrogen-bond donor/acceptor vectors for crystallographic fragment soaking experiments. Its regioisomeric relationship to 4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine dihydrochloride further enables comparative SAR studies to probe the impact of triazole substitution pattern on binding mode [1].

Freedom-to-Operate Chemical Matter for Kinase Drug Discovery Programs

Patent landscaping reveals that the dominant 1,2,4-triazole-3,5-diamine kinase inhibitor patents (e.g., US 6,924,302 covering substituted triazole diamine derivatives as kinase inhibitors) primarily exemplify N5-aryl, N5-benzyl, and 1-acyl substitution patterns . The N5-piperidin-4-yl substitution with the specific dihydrochloride salt form (CAS 2225142-13-0) occupies chemical space that appears distinct from extensively claimed Markush structures, potentially offering freedom-to-operate for organizations seeking novel kinase inhibitor intellectual property with reduced risk of infringement on existing composition-of-matter patents [1].

Quote Request

Request a Quote for N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.